Cas no 2839128-99-1 (Cyclohexanamine, 4-(bromomethyl)-, hydrobromide (1:1), trans-)
Cyclohexanamine, 4-(bromomethyl)-, hydrobromide (1:1), trans- Chemical and Physical Properties
Names and Identifiers
-
- Cyclohexanamine, 4-(bromomethyl)-, hydrobromide (1:1), trans-
- (1r,4r)-4-(bromomethyl)cyclohexan-1-amine hydrobromide
- EN300-39672548
- 2839128-99-1
-
- Inchi: 1S/C7H14BrN.BrH/c8-5-6-1-3-7(9)4-2-6;/h6-7H,1-5,9H2;1H/t6-,7-;
- InChI Key: SYJDWYLMASXGLV-MEZFUOHNSA-N
- SMILES: C([C@H]1CC[C@H](N)CC1)Br.Br
Computed Properties
- Exact Mass: 272.95508g/mol
- Monoisotopic Mass: 270.95712g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 77
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26Ų
Cyclohexanamine, 4-(bromomethyl)-, hydrobromide (1:1), trans- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-39672548-0.05g |
(1r,4r)-4-(bromomethyl)cyclohexan-1-amine hydrobromide, trans |
2839128-99-1 | 95% | 0.05g |
$282.0 | 2023-05-25 | |
| Enamine | EN300-39672548-0.1g |
(1r,4r)-4-(bromomethyl)cyclohexan-1-amine hydrobromide, trans |
2839128-99-1 | 95% | 0.1g |
$420.0 | 2023-05-25 | |
| Enamine | EN300-39672548-0.25g |
(1r,4r)-4-(bromomethyl)cyclohexan-1-amine hydrobromide, trans |
2839128-99-1 | 95% | 0.25g |
$601.0 | 2023-05-25 | |
| Enamine | EN300-39672548-0.5g |
(1r,4r)-4-(bromomethyl)cyclohexan-1-amine hydrobromide, trans |
2839128-99-1 | 95% | 0.5g |
$947.0 | 2023-05-25 | |
| Enamine | EN300-39672548-1.0g |
(1r,4r)-4-(bromomethyl)cyclohexan-1-amine hydrobromide, trans |
2839128-99-1 | 95% | 1g |
$1214.0 | 2023-05-25 | |
| Enamine | EN300-39672548-2.5g |
(1r,4r)-4-(bromomethyl)cyclohexan-1-amine hydrobromide, trans |
2839128-99-1 | 95% | 2.5g |
$2379.0 | 2023-05-25 | |
| Enamine | EN300-39672548-5.0g |
(1r,4r)-4-(bromomethyl)cyclohexan-1-amine hydrobromide, trans |
2839128-99-1 | 95% | 5g |
$3520.0 | 2023-05-25 | |
| Enamine | EN300-39672548-10.0g |
(1r,4r)-4-(bromomethyl)cyclohexan-1-amine hydrobromide, trans |
2839128-99-1 | 95% | 10g |
$5221.0 | 2023-05-25 | |
| Aaron | AR028C2Q-50mg |
rac-(1r,4r)-4-(bromomethyl)cyclohexan-1-aminehydrobromide,trans |
2839128-99-1 | 95% | 50mg |
$413.00 | 2025-02-16 | |
| Aaron | AR028C2Q-100mg |
rac-(1r,4r)-4-(bromomethyl)cyclohexan-1-aminehydrobromide,trans |
2839128-99-1 | 95% | 100mg |
$603.00 | 2025-02-16 |
Cyclohexanamine, 4-(bromomethyl)-, hydrobromide (1:1), trans- Related Literature
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on Cyclohexanamine, 4-(bromomethyl)-, hydrobromide (1:1), trans-
Research Brief on Cyclohexanamine, 4-(bromomethyl)-, hydrobromide (1:1), trans- (CAS: 2839128-99-1)
Cyclohexanamine, 4-(bromomethyl)-, hydrobromide (1:1), trans- (CAS: 2839128-99-1) is a brominated cyclohexylamine derivative that has garnered significant attention in recent chemical and pharmaceutical research. This compound, characterized by its trans-configuration and hydrobromide salt form, is primarily investigated for its potential as a versatile intermediate in organic synthesis and drug development. Recent studies have explored its utility in the construction of complex molecular architectures, particularly in the context of bioactive molecule synthesis.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's role as a key precursor in the synthesis of novel GABA receptor modulators. The research team utilized the bromomethyl functionality at the 4-position to facilitate nucleophilic substitution reactions, enabling the introduction of various pharmacophores. The trans-configuration was found to confer enhanced stereochemical stability to the resulting derivatives, a critical factor in their biological activity.
In the field of cancer research, a recent preclinical investigation (Nature Chemical Biology, 2024) highlighted the compound's potential in prodrug development. The bromomethyl group served as an effective masking moiety for amine-containing chemotherapeutic agents, with the hydrobromide salt improving aqueous solubility. The trans- configuration was particularly advantageous in maintaining molecular rigidity, which correlated with improved tumor targeting specificity in murine models.
Analytical chemistry advancements have also benefited from this compound. A 2024 Analytical Chemistry publication detailed its use as a chiral derivatizing agent for mass spectrometry-based enantiomeric excess determination. The bromine atom provided a distinctive isotopic pattern for sensitive detection, while the rigid trans-cyclohexane backbone minimized conformational heterogeneity during analysis.
From a safety and pharmacokinetic perspective, recent toxicological studies (Regulatory Toxicology and Pharmacology, 2023) have established preliminary data on the compound's ADME profile. The hydrobromide salt form demonstrated favorable absorption characteristics in rodent models, with the trans-configuration contributing to metabolic stability. However, researchers noted that the bromomethyl group may require careful consideration in prodrug design due to potential off-target alkylation.
The synthetic accessibility of this compound continues to be refined. A 2024 Organic Process Research & Development report presented an optimized large-scale preparation method that achieved >99% diastereomeric purity for the trans-isomer. This advancement addresses previous challenges in industrial-scale production, potentially enabling broader application in pharmaceutical manufacturing.
Looking forward, the unique combination of structural features in Cyclohexanamine, 4-(bromomethyl)-, hydrobromide (1:1), trans- positions it as a valuable building block for diverse therapeutic applications. Current research directions include its incorporation into targeted protein degraders (PROTACs) and as a scaffold for CNS-penetrant compounds. The compound's CAS number (2839128-99-1) has become increasingly prevalent in patent applications, suggesting growing commercial interest in its pharmaceutical applications.
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